molecular formula C15H11NO2 B12435159 4,5-Diphenyloxazolin-2-one

4,5-Diphenyloxazolin-2-one

Cat. No.: B12435159
M. Wt: 237.25 g/mol
InChI Key: UBARRNXCKBFUEN-UHFFFAOYSA-N
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Description

4,5-Diphenyloxazolin-2-one is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Diphenyloxazolin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the oxazolinone ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyloxazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Primary Amines: Used in recyclization reactions.

    Hydrazine Hydrate: Employed in the formation of triazinone derivatives.

Major Products:

  • 1-Substituted 4,5-diphenyl-4-imidazolin-2-ones
  • 5,6-Diphenyl-1,2,3,4-tetrahydro-1,2,4-triazin-3-one

Scientific Research Applications

4,5-Diphenyloxazolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diphenyloxazolin-2-one involves its ability to undergo recyclization and form various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to diverse biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4,5-diphenyl-5H-1,3-oxazol-2-one

InChI

InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,14H

InChI Key

UBARRNXCKBFUEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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